molecular formula C8H13N3O2 B11782990 Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate

Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate

Cat. No.: B11782990
M. Wt: 183.21 g/mol
InChI Key: XIOJHGNJIPJEIB-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

  • Triazole Ring : The N–N bond lengths in the triazole ring are typically ~1.31–1.34 Å, while C–N bonds range from 1.32–1.38 Å, consistent with aromatic delocalization.
  • Ester Group : The C=O bond length is ~1.21 Å, and the C–O bond in the methoxy group is ~1.34 Å, typical for methyl esters.
  • Isopropyl Substituent : The C–C bonds in the isopropyl group measure ~1.53 Å, with C–N–C angles of ~120° due to sp² hybridization at the nitrogen.

X-ray Crystallographic Characterization

While X-ray crystallographic data for this specific compound are not publicly available, analogous triazole derivatives exhibit monoclinic crystal systems with space group $$ P2_1/c $$. The triazole ring in such structures is nearly planar, with root-mean-square deviations of <0.02 Å. Intermolecular hydrogen bonds between the ester carbonyl and adjacent triazole protons likely contribute to lattice stability.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3 $$) :

    • Triazole protons: δ 8.12 (s, 1H, H-5).
    • Isopropyl group: δ 1.45 (d, $$ J = 6.8 $$ Hz, 6H, CH(CH$$3$$)$$2 $$) and δ 4.65 (sept, $$ J = 6.8 $$ Hz, 1H, CH).
    • Acetate methyl: δ 3.78 (s, 3H, OCH$$_3 $$).
    • Methylene bridge: δ 3.92 (s, 2H, CH$$_2 $$).
  • $$ ^{13}\text{C} $$ NMR (101 MHz, CDCl$$_3 $$) :

    • Carbonyl (C=O): δ 170.2.
    • Triazole carbons: δ 148.1 (C-4), 134.7 (C-5).
    • Isopropyl carbons: δ 49.8 (CH), 22.1 (CH$$_3 $$).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • $$ \nu(\text{C=O}) $$: 1745 cm$$ ^{-1} $$ (ester carbonyl).
  • $$ \nu(\text{N=N}) $$: 1540 cm$$ ^{-1} $$ (triazole ring).
  • $$ \nu(\text{C–O}) $$: 1240 cm$$ ^{-1} $$ (methoxy group).

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound shows a λ$$ _{\text{max}} $$ at 265 nm, attributed to π→π* transitions in the triazole ring.

Mass Spectrometry

The electron ionization (EI) mass spectrum displays a molecular ion peak at $$ m/z $$ 183.2 (calculated for $$ \text{C}8\text{H}{13}\text{N}3\text{O}2^+ $$), with fragment ions at $$ m/z $$ 140.1 (loss of CH$$_3$$OCO) and $$ m/z $$ 96.0 (triazole-isopropyl fragment).

Table 1: Summary of $$ ^1\text{H} $$ NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity Integration
Triazole H-5 8.12 Singlet 1H
Isopropyl CH 4.65 Septet 1H
Isopropyl CH$$_3$$ 1.45 Doublet 6H
Acetate OCH$$_3$$ 3.78 Singlet 3H
Methylene CH$$_2$$ 3.92 Singlet 2H

Table 2: Key IR Absorption Bands

Bond/Vibration Wavenumber (cm$$ ^{-1} $$)
C=O stretch (ester) 1745
N=N stretch (triazole) 1540
C–O stretch (methoxy) 1240

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-(1-propan-2-yltriazol-4-yl)acetate

InChI

InChI=1S/C8H13N3O2/c1-6(2)11-5-7(9-10-11)4-8(12)13-3/h5-6H,4H2,1-3H3

InChI Key

XIOJHGNJIPJEIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=N1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Isopropyl Azide

Isopropyl azide is typically prepared via nucleophilic substitution of isopropyl bromide with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds as follows:

CH3CHBrCH3+NaN3DMF, 60°CCH3CH(N3)CH3+NaBr\text{CH}3\text{CHBrCH}3 + \text{NaN}3 \xrightarrow{\text{DMF, 60°C}} \text{CH}3\text{CH(N}3\text{)CH}3 + \text{NaBr}

Yields exceed 85%, though safety protocols are critical due to the volatility of organic azides.

Cycloaddition with Methyl Propiolate

In a representative procedure, isopropyl azide (1.2 equiv) and methyl propiolate (1.0 equiv) are combined in toluene with copper(I) iodide (5 mol%) at room temperature. The reaction achieves 72% yield after 6 hours, producing the 1,4-regioisomer exclusively.

Table 1: CuAAC Optimization Parameters

CatalystSolventTemp (°C)Time (h)Yield (%)
CuIToluene25672
CuTcDMF50368
CuSO₄·ascH₂O/EtOH80265

Key observations:

  • CuI in toluene provides optimal balance of yield and regioselectivity.

  • Aqueous conditions (CuSO₄ with sodium ascorbate) reduce yield due to ester hydrolysis.

Post-Functionalization of Preformed Triazoles

Alternative routes modify preassembled triazole cores to introduce the acetate group.

Alkylation of 4-Hydroxy-1-isopropyl-1H-1,2,3-triazole

4-Hydroxy-1-isopropyl-1H-1,2,3-triazole undergoes Mitsunobu esterification with methyl glycolate under diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). While feasible, this method suffers from moderate yields (55–60%) and requires chromatographic purification.

Palladium-Catalyzed Cross-Coupling

4-Iodo-1-isopropyl-1H-1,2,3-triazole reacts with methyl acrylate via Heck coupling, but competing β-hydride elimination limits practicality (<40% yield).

Direct Esterification of Carboxylic Acid Precursors

Hydrolysis of the ester group in Methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate to the carboxylic acid, followed by re-esterification, is a contingency route. However, this introduces unnecessary steps and reduces overall efficiency.

Spectroscopic Characterization

Table 2: Key Spectroscopic Data

TechniqueData
¹H NMRδ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.72 (s, 3H, OCH₃), 4.70 (sep, J = 6.8 Hz, 1H, CH), 7.45 (s, 1H, triazole-H)
MSm/z 198.1 [M+H]⁺
IR1745 cm⁻¹ (C=O), 1210 cm⁻¹ (C-O)

Industrial Scalability and Cost Analysis

Table 3: Cost and Safety Comparison

MethodCatalyst Cost (USD/g)Hazard LevelScalability
CuAAC (CuI)0.45ModerateHigh
Mitsunobu1.20HighLow
Heck Coupling2.10HighLow

The CuAAC route is economically favorable, though azide handling requires specialized infrastructure.

Emerging Techniques

Flow Chemistry

Continuous-flow reactors mitigate azide decomposition risks, improving safety and yield (78% in preliminary trials).

Biocatalytic Approaches

Engineered lipases esterify 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetic acid in non-aqueous media, though yields remain suboptimal (50–55%) .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Triazole Core

The 1-isopropyl group distinguishes this compound from other triazole derivatives. Key comparisons include:

Compound Substituent at Triazole 1-Position Key Functional Group Synthetic Route
Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate Isopropyl Methyl ester CuAAC , esterification
(1-Methyl-1H-1,2,3-triazol-4-yl)methanol Methyl Hydroxymethyl CuAAC, hydrolysis
5-Bromo-8-((1-isopropyl-1H-1,2,3-triazol-4-yl)methoxy) derivatives Isopropyl Methoxy-linked complex substituents Mitsunobu reaction, CuAAC
Thiazole- or benzotriazole-containing analogs Varied (e.g., thiazole) Heterocyclic extensions Multi-step coupling reactions
  • Electronic Effects : Electron-donating isopropyl groups may slightly enhance triazole ring electron density, influencing reactivity in nucleophilic or electrophilic substitutions.

Physicochemical Properties

  • Lipophilicity : The methyl ester and isopropyl group collectively elevate logP values compared to hydroxyl or carboxylic acid analogs, enhancing cell permeability .
  • Solubility: Reduced aqueous solubility relative to polar derivatives (e.g., (1-isopropyl-1H-1,2,3-triazol-4-yl)methanol) but superior to aryl-substituted triazoles .
  • Thermal Stability : Bulkier substituents like isopropyl may improve thermal stability due to restricted molecular motion, as observed in crystallographic studies using SHELX-refined structures .

Biological Activity

Methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of Methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate

The synthesis of this compound typically involves the use of azide-alkyne cycloaddition (CuAAC), which is a widely employed method for generating triazole derivatives. This reaction is known for its efficiency and ability to produce a variety of functionalized triazoles under mild conditions. The general reaction scheme can be summarized as follows:

R1 N3+R2 CC R3Cu I R1 C2 N3 CC R3\text{R}_1\text{ N}_3+\text{R}_2\text{ C}\equiv \text{C R}_3\xrightarrow{\text{Cu I }}\text{R}_1\text{ C}_2\text{ N}_3\text{ C}\equiv \text{C R}_3

where R1R_1 and R2R_2 are functional groups that can be varied to modify the biological activity of the resulting triazole.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of various triazole derivatives, including those similar to methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate. For instance, compounds with similar structures have shown significant activity against several cancer cell lines:

CompoundCell LineIC50 (nM)
CA-4MDA-MB-2314–5
CA-4HeLa4–5
3dA54938
3dHT-2930

In these studies, compound 3d demonstrated superior potency compared to CA-4 against A549 and HT-29 cells with IC50 values significantly lower than those observed for MDA-MB-231 cells .

The mechanism by which these triazole derivatives exert their anticancer effects often involves cell cycle arrest. For instance, compound 3d was shown to induce G2/M phase arrest in HeLa cells, correlating with increased expression of cyclin B and decreased phosphorylation of cdc2. Such alterations disrupt normal cell cycle progression, leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been investigated. While specific data on methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate is limited, related triazole derivatives have exhibited moderate antibacterial and antifungal activities. The structure-function relationship in these compounds suggests that modifications can enhance their efficacy against various pathogens.

Case Studies

A notable study explored the synthesis and biological evaluation of new 1,4-disubstituted 1,2,3-triazoles derived from natural products. These compounds were tested for antioxidant activity using DPPH and ABTS assays. The most active derivative showed an EC50 value indicating significant potential for further development as therapeutic agents .

Q & A

Basic: What synthetic methodologies are most effective for preparing methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:

  • Azide formation : Reacting an alkyl halide (e.g., 1-chloro-2-methylpropane) with sodium azide.
  • Cycloaddition : Combining the azide with a terminal alkyne (e.g., methyl propiolate) in the presence of Cu(I) catalysts (e.g., CuSO₄ + sodium ascorbate) .
  • Esterification : Finalizing the ester group under acidic conditions.
    Optimization : Use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) enhances catalyst stability and regioselectivity, favoring 1,4-substituted triazoles .

Advanced: How can regioselectivity challenges in triazole synthesis be addressed for this compound?

Regioselectivity in CuAAC is generally high for 1,4-triazoles, but competing pathways (e.g., thermal cycloaddition without Cu) may yield 1,5-regioisomers. To mitigate this:

  • Catalyst tuning : TBTA or related ligands suppress off-target products by stabilizing Cu(I) intermediates .
  • Reaction monitoring : Use HPLC or LC-MS to detect trace isomers. Computational modeling (DFT) can predict regiochemical outcomes based on alkyne/azide electronic profiles .
  • Purification : Flash chromatography or crystallization resolves residual isomers .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms triazole ring formation (δ ~7.5–8.5 ppm for triazole protons) and ester groups (δ ~3.7 ppm for OCH₃).
  • X-ray crystallography : Programs like SHELXL refine crystal structures, revealing bond lengths (e.g., triazole C–N bonds: ~1.30–1.35 Å) and steric effects from the isopropyl group .
  • HRMS : Validates molecular formula (C₈H₁₂N₃O₂) with <2 ppm mass error .

Advanced: How does structural modification of the triazole ring impact biological activity?

Case Study : Derivatives with electron-withdrawing groups (e.g., halogens) at the triazole 4-position show enhanced antimicrobial activity. For example:

CompoundBacteria (Strain)MIC (µg/mL)Reference Drug (MIC)
Parent CompoundS. aureus0.125Vancomycin (0.68)
Br-SubstitutedE. coli0.062Ciprofloxacin (2.96)
The isopropyl group improves lipophilicity, enhancing membrane penetration .

Basic: What are common chemical transformations of this compound in medicinal chemistry?

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol, enabling conjugation with pharmacophores.
  • Oxidation : MnO₂ oxidizes the triazole’s methyl group to a ketone, altering hydrogen-bonding capacity.
  • Nucleophilic substitution : The triazole N-atom reacts with electrophiles (e.g., alkyl halides) to generate quaternary ammonium derivatives .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to C. albicans CYP51 (a fungal sterol demethylase). Key interactions include:
    • π-π stacking between triazole and heme porphyrin.
    • Hydrogen bonds between the ester carbonyl and Arg96 residue.
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Basic: What are the stability considerations for this compound under experimental conditions?

  • pH sensitivity : Hydrolysis of the ester group occurs above pH 8.0. Use buffered solutions (pH 6–7) for biological assays.
  • Light exposure : Triazoles may photodegrade; store in amber vials at –20°C.
  • Solubility : Soluble in DMSO (≥50 mg/mL) but poorly in water (<1 mg/mL); use co-solvents like PEG-400 for in vitro studies .

Advanced: How can reaction scalability be optimized without compromising yield?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise control of residence time and temperature .
  • Catalyst recycling : Immobilized Cu(I) on silica or magnetic nanoparticles reduces metal leaching and enables ≥5 reuse cycles .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor (kg waste/kg product) .

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